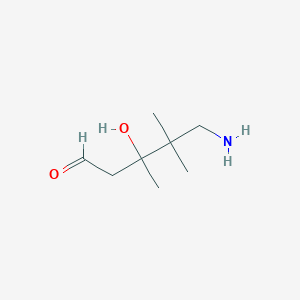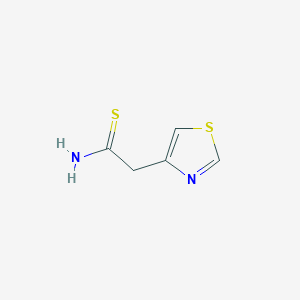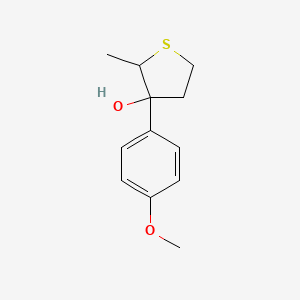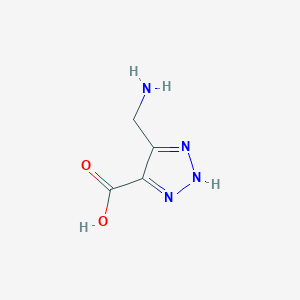
5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is highly efficient and produces the triazole ring in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Another heterocyclic compound with similar functional groups.
5-(Aminomethyl)imidazole-4-carboxylic acid: Contains an imidazole ring instead of a triazole ring.
Uniqueness
5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions with biological or chemical systems .
Eigenschaften
Molekularformel |
C4H6N4O2 |
|---|---|
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
5-(aminomethyl)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C4H6N4O2/c5-1-2-3(4(9)10)7-8-6-2/h1,5H2,(H,9,10)(H,6,7,8) |
InChI-Schlüssel |
RKQJKZGWWGSIHF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NNN=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


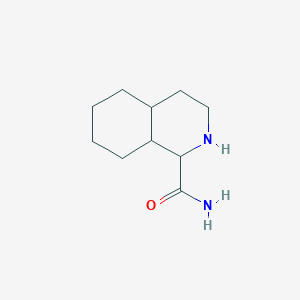
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13180419.png)

![1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B13180434.png)
![1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13180439.png)

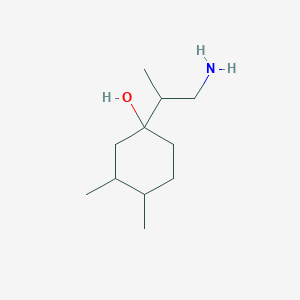
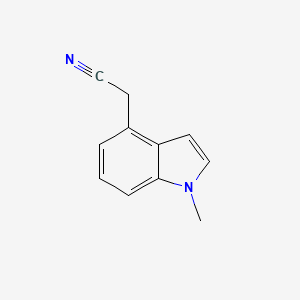

![3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13180460.png)
